molecular formula C24H21N3O4 B11295984 N-(4-methylphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methylphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11295984
M. Wt: 415.4 g/mol
InChI Key: JNQJJBUXGYBKCF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves multiple steps, starting with the preparation of the oxadiazole ring. The synthetic route typically includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Phenoxymethylation: The oxadiazole ring is then phenoxymethylated using phenol and a suitable methylating agent.

    Coupling with 4-methylphenyl acetamide: The final step involves coupling the phenoxymethylated oxadiazole with 4-methylphenyl acetamide under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-methylphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-methylphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

N-(4-methylphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)acetamide: This compound lacks the oxadiazole and phenoxymethyl groups, making it less complex and potentially less active in certain applications.

    Phenoxymethylpenicillin: While structurally different, this compound also contains a phenoxymethyl group and is used as an antibiotic.

    Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-17-10-12-19(13-11-17)25-22(28)15-29-21-9-5-6-18(14-21)24-26-23(31-27-24)16-30-20-7-3-2-4-8-20/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

JNQJJBUXGYBKCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)COC4=CC=CC=C4

Origin of Product

United States

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